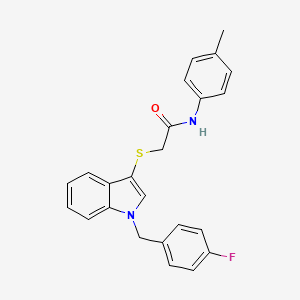

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorobenzyl group, an indole core, and a thioacetamide moiety

Preparation Methods

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the indole core.

Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the intermediate compound with thioacetic acid or its derivatives under appropriate conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thioacetamide moiety to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group or other substituents can be replaced by different nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide has been explored for various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery for targeting specific biological pathways.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The thioacetamide moiety can participate in covalent interactions with nucleophilic residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide can be compared with other indole derivatives, such as:

2-((1-(4-chlorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may affect its chemical reactivity and biological activity.

2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide: The presence of a methylbenzyl group can influence the compound’s lipophilicity and pharmacokinetic properties.

2-((1-(4-nitrobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide: The nitrobenzyl group can introduce different electronic effects, potentially altering the compound’s reactivity and biological interactions.

The uniqueness of this compound lies in the combination of its fluorobenzyl group, indole core, and thioacetamide moiety, which together contribute to its distinct chemical and biological properties.

Biological Activity

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed picture of its effects and mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes:

- A fluorobenzyl group, which may enhance lipophilicity and biological activity.

- An indole moiety, known for its diverse biological properties.

- A thio linkage that could contribute to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer properties : Preliminary studies suggest that it may inhibit cancer cell proliferation.

- Anti-inflammatory effects : The compound has shown potential in modulating inflammatory pathways.

- Neuroprotective effects : There is evidence supporting its role in neuroprotection, possibly through antioxidant mechanisms.

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Interaction with Receptors : It could act on specific receptors, influencing cellular signaling pathways.

- Oxidative Stress Modulation : By reducing oxidative stress, the compound may protect against cellular damage.

Anticancer Activity

A study published in the European Journal of Medicinal Chemistry explored the anticancer effects of various indole derivatives, including this compound. The results indicated a significant reduction in cell viability in several cancer cell lines, suggesting potent anticancer activity .

Anti-inflammatory Effects

In another investigation, the compound demonstrated the ability to downregulate pro-inflammatory cytokines in vitro. This suggests potential utility in treating conditions characterized by chronic inflammation .

Neuroprotective Properties

Research involving neuronal cell cultures indicated that this compound could protect against oxidative stress-induced apoptosis. This finding positions it as a candidate for further studies in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2OS/c1-17-6-12-20(13-7-17)26-24(28)16-29-23-15-27(22-5-3-2-4-21(22)23)14-18-8-10-19(25)11-9-18/h2-13,15H,14,16H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNWTIGHOPJEQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.